3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine
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Overview
Description
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals, agrochemicals, and natural products
Preparation Methods
The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine typically involves the reaction of thiourea with α-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, which entails the reaction between thioamides and α-halocarbonyl compounds . For instance, the reaction of ethyl 3-bromo-2-oxopropanoate with thioamides can furnish thiazoles . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine can be compared with other similar compounds, such as:
4-(Thiophen-2-yl)-thiazol-2-ylamine: This compound has a similar structure but lacks the phenylamine group, which may result in different biological activities and properties.
N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid: This derivative has a phthalamic acid group, which can influence its solubility and reactivity.
Thiazolyl-urea derivatives: These compounds contain a urea group, which can enhance their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N2S2 |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-(4-thiophen-2-yl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C13H10N2S2/c14-10-4-1-3-9(7-10)13-15-11(8-17-13)12-5-2-6-16-12/h1-8H,14H2 |
InChI Key |
DGNYSZQKPQHEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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